2,4-Dimethylthioxanthen-9-one
Description
Historical Context of Thioxanthone Photoinitiators in Photopolymerization Research
The journey of thioxanthone and its derivatives as photoinitiators in photopolymerization began to gain momentum in the latter half of the 20th century. Photopolymerization is a process where light is used to initiate a chain reaction that converts liquid monomers into a solid polymer network. mdpi.com This technology is valued for being energy-efficient and environmentally friendly. researchgate.net
The initial studies laid the groundwork for understanding how these molecules absorb light and initiate the polymerization process. Thioxanthone itself was identified as a Type II photoinitiator. nih.gov This means that upon absorbing light, it enters an excited triplet state and then interacts with a co-initiator, typically an amine, to generate the free radicals necessary to start polymerization. nih.govresearchgate.net The use of thioxanthone as a photoinitiator was first reported in 1981. nih.gov Since then, extensive research has been dedicated to synthesizing and characterizing new thioxanthone derivatives to improve their efficiency, solubility, and absorption characteristics, particularly in the visible light spectrum. researchgate.netacs.org
Significance of Substituted Thioxanthen-9-one (B50317) Systems in Contemporary Chemical Research
The strategic placement of substituent groups on the thioxanthen-9-one core has become a pivotal area of modern chemical research. By modifying the basic structure, scientists can fine-tune the electronic and steric properties of the molecule, leading to enhanced performance in specific applications. nih.govrsc.org For instance, substituted thioxanthen-9-ones have been investigated as more efficient photoinitiators for both free radical and cationic polymerization. nih.govresearchgate.net
These tailored molecules can exhibit bathochromic shifts, meaning they absorb light at longer, more desirable wavelengths. researchgate.net Furthermore, substitutions can influence properties like solubility and reduce the potential for migration, which is crucial in applications such as dental materials and food packaging. nih.gov Beyond photopolymerization, substituted thioxanthen-9-ones have shown potential in medicinal chemistry, with studies exploring their antitumor and antiviral activities. nih.govnih.govkoreascience.kr The ability to create vast libraries of these compounds through parallel synthesis facilitates the screening for novel biological activities. nih.govnih.gov
2,4-Dimethylthioxanthen-9-one: A Detailed Profile
Chemical Structure and Properties
This compound is a derivative of thioxanthen-9-one with two methyl groups attached to one of the benzene (B151609) rings. Its chemical formula is C15H12OS. lookchem.com The presence of these methyl groups influences its physical and chemical properties.
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 76293-13-5 |
| Molecular Formula | C15H12OS |
| Molecular Weight | 240.326 g/mol |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)C |
| InChI Key | LCHAFMWSFCONOO-UHFFFAOYSA-N |
| European Community (EC) Number | 278-414-8 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Boiling Point | 408°C at 760mmHg |
| Flash Point | 229.8°C |
| Vapor Pressure | 7.23E-07mmHg at 25°C |
| Density | 1.234g/cm³ |
| LogP | 4.03150 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 240.06088618 |
| Complexity | 314 |
This data is compiled from computational estimates. lookchem.com
Synthesis and Reactions
The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes. One common method involves the reaction of corresponding thioxanthens with bismethoxycarbonylcarbene, which is generated thermally from dimethyl diazomalonate in the presence of a copper(II) sulfate (B86663) catalyst. rsc.orgrsc.org Other synthetic strategies for related thioxanthenone structures include condensation reactions and cyclization of appropriately substituted precursors. arabjchem.orgevitachem.com
Research has also explored the stereochemistry and rearrangement reactions of related thioxanthen-10-io-(bismethoxycarbonyl)methanides, which can be synthesized from 2,4-dimethylthioxanthen. rsc.orgrsc.org Furthermore, studies have been conducted on the base-catalyzed rearrangement of 9-alkyl-2,4-dimethylthioxanthene-N-(p-toluenesulfonyl)sulfilimines. acs.orgacs.org
Applications in Academic and Industrial Research
The primary application of this compound in research is as a photoinitiator in photopolymerization reactions. google.com It is particularly noted for its use in formulations for coatings, inks, and resist materials for manufacturing printed circuit boards. nih.govgoogle.com Its derivatives are also explored for their potential in creating more efficient photoinitiating systems, sometimes in combination with other compounds like iodonium (B1229267) salts. nih.gov
Research Findings
Recent research has focused on the development of novel thioxanthone-based photoinitiators with improved properties. For example, the synthesis of thioxanthone derivatives containing benzothiophene (B83047) has been shown to result in a bathochromic shift in absorption, making them effective for polymerization using longer wavelength light sources. researchgate.net Studies have also investigated the synthesis of thioxanthone derivatives with siloxane molecules to create effective photoinitiators for both radical and cationic polymerization with low diffusion, indicating potential use in dental applications. nih.gov The continuous exploration of substituted thioxanthen-9-ones highlights the ongoing effort to develop advanced materials for a wide range of technological applications. figshare.com
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylthioxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c1-9-7-10(2)15-12(8-9)14(16)11-5-3-4-6-13(11)17-15/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHAFMWSFCONOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997641 | |
| Record name | 2,4-Dimethyl-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76293-13-5 | |
| Record name | 2,4-Dimethylthioxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76293-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylthioxanthen-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076293135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethyl-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylthioxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Studies of 2,4 Dimethylthioxanthen 9 One and Its Derivatives
Established Synthetic Pathways for 2,4-Dimethylthioxanthen-9-one Precursors
The construction of the this compound core and its precursors involves several key synthetic transformations. These methods often begin with the synthesis of thioxanthene (B1196266) intermediates, which can then be further modified.
Synthesis of Thioxanthen-10-io-(bismethoxycarbonyl)methanides
A key class of precursors for elaborating the thioxanthene skeleton are the thioxanthen-10-io-(bismethoxycarbonyl)methanides. These sulphonium ylides are synthesized through the reaction of the corresponding thioxanthens with bismethoxycarbonylcarbene. rsc.orgrsc.org The carbene is typically generated in situ by the thermal decomposition of dimethyl diazomalonate, often in the presence of a copper(II) sulfate (B86663) catalyst. rsc.orgrsc.org
For instance, 2,4-dimethylthioxanthene and its 9-alkyl derivatives can be reacted with dimethyl diazomalonate at elevated temperatures (e.g., 90°C) to yield the corresponding thioxanthen-10-io-(bismethoxycarbonyl)methanides in good yields, generally ranging from 60-84%. rsc.org The stereochemistry of the resulting ylides is an important aspect of this synthesis, with the reaction of 9-alkyl substituted thioxanthenes often leading to the exclusive formation of the trans-isomer. rsc.org The stereochemical assignment of these ylides has been confirmed through nuclear magnetic resonance (n.m.r.) spectroscopy and, in specific cases, by X-ray crystallography. rsc.orgrsc.org
Preparation of 9-Alkyl-2,4-dimethylthioxanthene Derivatives
The synthesis of 9-alkyl-2,4-dimethylthioxanthene derivatives is a crucial step for accessing a variety of precursors. These compounds can be prepared through several established methods. One common approach involves the reduction of the corresponding thioxanthen-9-one (B50317). For example, 2-chloro-4-methylthioxanthen-9-one can be reduced to 2-chloro-4-methylthioxanthene using reagents like dibutyltin (B87310) chloro hydride. tandfonline.com
Another versatile method for introducing substituents at the 9-position is through intramolecular Friedel-Crafts alkylation (FCA). acs.orgnih.gov This typically involves the synthesis of a suitable alcohol precursor which, upon treatment with an acid catalyst such as trifluoroacetic acid (TFA), undergoes cyclization to form the thioxanthene ring system with the desired alkyl or aryl group at the 9-position. acs.org The yields of these reactions can be high, although they are influenced by the nature of the substituent being introduced. acs.orgnih.gov For example, while phenyl and methoxy-substituted phenyl groups at the 9-position give high yields, lower yields are often observed with alkyl and certain heteroaromatic groups due to potential carbocation rearrangements. acs.orgnih.gov
Mechanistic Investigations of Rearrangement Reactions
The rearrangement reactions of thioxanthene derivatives, particularly sulphonium ylides, have been a subject of detailed mechanistic study, providing insights into the behavior of these reactive intermediates.
Base-Catalyzed Rearrangement Mechanisms of Sulphonium Ylides
Sulphonium ylides derived from thioxanthenes undergo base-catalyzed rearrangements to form 9-substituted thioxanthene products. rsc.orgrsc.org A common base used to facilitate this transformation is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgrsc.org When thioxanthen-10-io-(bismethoxycarbonyl)methanides are refluxed in a solvent like toluene (B28343) with DBU, they rearrange to the corresponding 9-(bismethoxycarbonylmethyl)thioxanthens. rsc.orgrsc.org
This rearrangement is analogous to the base-catalyzed rearrangement of thioxanthene N-tosylsulphimides, which are known to proceed through a mechanism involving thioxanthylium ions. rsc.org The stability of the sulphonium ylide plays a significant role in the outcome of the reaction. For example, the 9-isopropyl derivative of 2,4-dimethylthioxanthen-10-io-(bismethoxycarbonyl)methanide is remarkably stable and does not undergo rearrangement even in refluxing xylene. rsc.orgrsc.org
Elucidation of Reaction Intermediates and Pathways
The mechanism of these rearrangements is believed to involve the formation of key reactive intermediates. libretexts.org In the case of the base-catalyzed rearrangement of sulphonium ylides, the reaction is thought to proceed via a pathway that may involve the formation of a thioxanthylium ion. rsc.org The stability of carbanionic intermediates is a crucial factor in many organic reactions. libretexts.org
Studies on related systems, such as the rearrangement of 10-bromo-10,11-dihydrodibenzo[b,f]thiepin-11-one in the presence of a base, have also provided insights into the potential pathways, which can lead to a variety of rearranged products including thioxanthone and thioxanthene-9-carboxylic acid derivatives. oup.com The specific intermediates and pathways are often elucidated through a combination of product analysis, spectroscopic studies, and crossover experiments. rsc.orgoup.com For example, the absence of crossover products when a mixture of two different ylides is rearranged suggests an intramolecular process. rsc.org
Strategies for Derivatization of the Thioxanthen-9-one Scaffold
The thioxanthen-9-one scaffold is a versatile platform for the synthesis of a wide range of derivatives with potential applications in materials science and medicinal chemistry. nih.gov
One common derivatization strategy involves nucleophilic aromatic substitution reactions. For example, a chloro-substituted thioxanthen-9-one can react with amines, such as piperidine (B6355638) or piperazine, in the presence of a base like potassium carbonate to yield the corresponding amino-substituted derivatives. nih.gov These reactions can often be accelerated using microwave irradiation. nih.gov
Another important derivatization involves the oxidation of the sulfur atom to form a sulfone (thioxanthen-9-one 10,10-dioxide). acs.org This is typically achieved using an oxidizing agent like hydrogen peroxide in an acidic medium or meta-chloroperoxybenzoic acid (m-CPBA). acs.org The resulting sulfone can then be further functionalized. For instance, the 3-position of the thioxanthen-9-one 10,10-dioxide scaffold can be derivatized with amino or amide groups using standard peptide coupling reagents like BOP or HBTU. nih.gov
Furthermore, the carbonyl group of the thioxanthen-9-one can be a site for derivatization. For example, Wittig reactions can be employed to introduce a double bond at the 9-position, allowing for the attachment of various side chains. wikipedia.org
Theoretical and Computational Investigations of 2,4 Dimethylthioxanthen 9 One
Density Functional Theory (DFT) Studies on Electronic Structure and Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 2,4-Dimethylthioxanthen-9-one. DFT methods, particularly using hybrid functionals like B3LYP, have proven effective in optimizing molecular geometries and calculating the energies of donor-π bridge-acceptor molecular systems. researchgate.netinpressco.com The selection of an appropriate basis set, such as the 6-31G(d,p) basis set, is crucial for obtaining accurate results, although it may require significant computational time. inpressco.com These computational approaches allow for a detailed examination of the electronic characteristics that govern the molecule's behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. sapub.org The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krdresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive, as the electron transfer to an excited state is more easily achieved. edu.krd For this compound and related thioxanthone derivatives, DFT calculations are employed to determine the energies of these frontier orbitals and their corresponding energy gap. These calculations provide insights into the molecule's electronic transitions and potential behavior in chemical reactions.
The distribution of the HOMO and LUMO orbitals across the molecular structure is also of significant interest. For instance, in some thioxanthene (B1196266) derivatives, the HOMO is observed to be delocalized over specific moieties, while the LUMO is delocalized over other parts of the molecule. nih.gov This spatial distribution of the frontier orbitals can help in predicting the sites of electrophilic and nucleophilic attack.
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with the ability to donate an electron (ionization potential). edu.krd |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the ability to accept an electron (electron affinity). edu.krd |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and optical properties. edu.krdirjweb.com |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states, including excitation energies and oscillator strengths, which are directly related to optical absorption spectra. rsc.orgrsc.org This computational technique allows for the prediction of the UV-Visible absorption characteristics of molecules like this compound. acs.org The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set. rsc.orgresearchgate.net
For thioxanthone derivatives, which are often used as photoinitiators, understanding their absorption properties is crucial. researchgate.net TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions. These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational methodology. mdpi.comnih.gov The study of excited states is essential for elucidating the mechanisms of photochemical reactions initiated by these compounds.
| Computational Method | Predicted Property | Relevance |
|---|---|---|
| TD-DFT | Excitation Energies (eV) | Corresponds to the energy of absorbed photons. |
| TD-DFT | Oscillator Strength (f) | Indicates the intensity of an electronic transition. |
| TD-DFT | Maximum Absorption Wavelength (λmax) | Predicts the color and UV-Vis absorption spectrum. acs.org |
DFT calculations can be used to predict various spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net By comparing these computationally derived spectra with experimentally obtained data, the optimized molecular structure can be validated. bhu.ac.in For instance, the theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental values to confirm the atomic connectivity and chemical environment within the molecule.
Similarly, the calculation of vibrational frequencies using DFT can aid in the assignment of peaks in an experimental IR spectrum. scirp.org Discrepancies between calculated and experimental data can sometimes be resolved through the use of scaling factors, which account for systematic errors in the computational methods. The agreement between theoretical and experimental spectra provides confidence in the accuracy of the computed molecular geometry and electronic structure.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and dynamics. nih.govresearchgate.net For a molecule like this compound, MD simulations can be employed to explore its conformational landscape and identify the most stable or populated conformations in different environments, such as in solution. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements over time.
By analyzing the trajectories from MD simulations, it is possible to understand the flexibility of the molecular structure and the interactions between different parts of the molecule. nih.gov This information is valuable for understanding how the molecule's shape can influence its reactivity and interactions with other molecules. MD simulations can complement static quantum chemical calculations by providing a dynamic picture of the molecule's behavior.
Quantum Chemical Approaches to Reaction Mechanism Elucidation
Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. researchgate.netresearchgate.net For photoinitiators like this compound, these methods can be used to study the photochemical processes that lead to the generation of reactive species. By calculating the potential energy surfaces of reactions, it is possible to identify transition states, intermediates, and reaction products, as well as to determine activation energies. researchgate.net
These computational studies can provide a detailed, atomistic understanding of reaction pathways that may be difficult to probe experimentally. researchgate.net For example, quantum chemical calculations can be used to investigate the mechanism of intersystem crossing, hydrogen abstraction, and electron transfer processes that are often involved in the function of thioxanthone-based photoinitiators.
Optimization of Basis Sets and Functionals for Accurate Computational Predictions
The accuracy of DFT and other quantum chemical calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.govresearchgate.net Different functionals, such as B3LYP, PBE0, or M06-2X, may perform differently for various properties and molecular systems. nih.govresearchgate.net Similarly, the size and type of basis set, from smaller sets like 6-31G(d) to larger and more flexible ones like aug-cc-pVTZ, can significantly impact the computational results and the required computational resources. researchgate.netresearchgate.net
Therefore, a crucial aspect of computational studies on this compound is the careful selection and validation of the computational methodology. researchgate.net This often involves benchmarking different combinations of functionals and basis sets against experimental data or higher-level theoretical calculations to find a balance between accuracy and computational cost. nih.govuni-paderborn.de The optimization of these parameters is essential for obtaining reliable and predictive computational results for the electronic structure, properties, and reactivity of the molecule. dntb.gov.ua
Structure Property Relationship Studies in 2,4 Dimethylthioxanthen 9 One Systems
Principles of Structure-Property Relationships in Organic Molecules
The fundamental principle of structure-property relationships in organic chemistry posits that a molecule's chemical structure dictates its physical, chemical, and biological properties. umass.edumonash.eduubc.casustainability-directory.com This relationship is a cornerstone of chemical sciences, enabling the prediction of molecular behavior and the design of new compounds with desired functionalities. monash.edugatech.edu The structure can be described at various levels, from the basic molecular formula to the three-dimensional arrangement of atoms (steric properties) and the distribution of electrons within the molecule (electronic properties). umass.edu
These structural features give rise to two primary types of influences:
Electronic Effects: These describe how the electrons in a molecule's bonds and lone pairs affect its reactivity and properties. differencebetween.comwikipedia.org They include inductive effects (the pulling of electron density through sigma bonds) and resonance effects (the delocalization of electrons through pi systems). lumenlearning.comcutm.ac.in Substituents on a molecule can be electron-donating or electron-withdrawing, which can activate or deactivate the molecule towards certain reactions. lumenlearning.comcutm.ac.in
Steric Effects: These arise from the spatial arrangement of atoms and the repulsive forces that occur when atoms are brought too close together. wikipedia.orgnih.gov Steric hindrance, a key consequence of steric effects, can block or slow down a chemical reaction by physically impeding the approach of a reactant. wikipedia.orgnih.gov
By systematically modifying a molecule's structure, such as by adding substituent groups like the methyl groups in 2,4-Dimethylthioxanthen-9-one, chemists can tune its properties for specific applications, a concept central to fields ranging from materials science to pharmacology. ubc.careachemchemicals.com
Impact of Methyl Substitution on the Photophysical Behavior of Thioxanthen-9-ones
The addition of methyl groups to the thioxanthen-9-one (B50317) scaffold, creating this compound, significantly modifies its photophysical behavior. These changes are crucial for its application as a photoinitiator, as they directly influence how the molecule absorbs and dissipates light energy. The methyl groups act as electron-donating substituents, which alter the electron density of the aromatic system and, consequently, its interaction with light.
The substitution pattern on the thioxanthen-9-one ring directly impacts the molecule's electronic absorption and emission spectra. Electron-donating groups, such as the methyl groups in this compound, generally cause a bathochromic (red) shift in the absorption spectra. rsc.orgacs.org This means the molecule absorbs light at longer wavelengths compared to the unsubstituted thioxanthen-9-one. This effect is attributed to the destabilization of the ground state and stabilization of the excited state, which reduces the energy gap between them.
Studies on various substituted thioxanthones reveal these trends. For example, the introduction of amino groups, which are strong electron donors, results in a significant red-shift of the absorption maximum by as much as 80-110 nm. acs.org While methyl groups are weaker donors than amino groups, they still contribute to a shift in the absorption profile, enhancing the molecule's ability to absorb light in the near-UV and visible regions. researchgate.net This is a critical feature for photoinitiators designed to work with visible light sources like LEDs. mdpi.com
Furthermore, electron-donor groups can influence the nature of the excited states. They can lead to higher fluorescence quantum yields and longer singlet state lifetimes by increasing the energy separation between the non-bonding to anti-bonding (n,π) and pi to anti-bonding (π,π) excited states. rsc.org
Table 1: Illustrative Photophysical Properties of Substituted Thioxanthones
| Compound | Substituent Type | Absorption Max (λmax) | Emission Type | Triplet Energy (ET) |
| Thioxanthen-9-one | Unsubstituted | ~380 nm | Phosphorescence | ~65.5 kcal/mol |
| Thioxanthen-9-one-10,10-dioxide | Electron-withdrawing (sulfone) | ~340 nm | Phosphorescence | 66.3 kcal/mol ufba.br |
| Amino-substituted Thioxanthones | Electron-donating (amine) | >400 nm | Fluorescence | - |
Note: Data is compiled from various sources for illustrative purposes. Specific values for this compound may vary.
The efficiency of a photoinitiator is directly linked to its photophysical properties. For a Type II photoinitiator like this compound, key factors include its absorption characteristics, the lifetime and energy of its triplet excited state, and its reactivity towards a co-initiator (often a tertiary amine). mdpi.com
The red-shift in absorption caused by the methyl groups is advantageous, as it allows the photoinitiator to be activated by longer-wavelength light sources, which can be safer and allow for deeper curing in pigmented systems. researchgate.netrsc.org However, the effect of substituents on the triplet state is more complex. While electron-donating groups can increase the efficiency of intersystem crossing (the process of forming the reactive triplet state), they can also decrease the reactivity of that triplet state towards hydrogen abstraction from a co-initiator. rsc.org This creates a trade-off that must be balanced in the design of efficient photoinitiators.
Research on various thioxanthone derivatives has shown that their effectiveness can be tailored by altering the substituents. acs.orgacs.org For example, certain amino-substituted thioxanthones have demonstrated excellent photoinitiating properties under visible light, successfully initiating the polymerization of acrylates with high conversion rates. rsc.org The performance of this compound is therefore a result of the balance between its enhanced light absorption and the reactivity of its triplet state, which is modulated by the electronic effects of the two methyl groups.
Relationship between Molecular Conformation and Excited State Processes
Upon absorption of a photon, a molecule like this compound is promoted to an electronic excited state. The subsequent events, collectively known as excited state processes, are intimately linked to the molecule's conformation, or three-dimensional shape. wiley.comcolumbia.edu The geometry of a molecule in its excited state can be significantly different from its ground-state conformation. lanl.gov This change in geometry is a critical factor that governs the pathways for energy dissipation, such as fluorescence, phosphorescence, internal conversion, and intersystem crossing. aaup.edunih.gov
For donor-acceptor type molecules, photoexcitation can lead to a charge-transfer state where the optimal angle between the donor and acceptor planes differs from the ground state. wiley.com In thioxanthen-9-one systems, the molecule undergoes conformational relaxation in the excited state. This process involves changes in bond lengths and angles, particularly around the carbonyl group and the sulfur bridge, as the electronic distribution shifts. lanl.gov
These conformational dynamics on the excited state potential energy surface determine the accessibility of pathways that deactivate the molecule. wiley.com For instance, the rate of intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state, is highly sensitive to molecular geometry and the coupling between the two states. aaup.edu The efficiency of ISC is crucial for Type II photoinitiators like this compound, as the triplet state is the primary reactive species that interacts with the co-initiator. Theoretical and experimental studies on similar organic molecules show that even subtle conformational changes can drastically alter excited-state lifetimes and deactivation pathways. acs.orgrsc.orgchemrxiv.org The specific placement of the methyl groups in this compound can influence the vibrational modes that are coupled to the electronic transitions, thereby affecting the rates of these excited-state processes.
Engineering of Singlet-Triplet Energy Splitting (ΔEST) for Advanced Optoelectronic Applications
The energy difference between the lowest singlet (S₁) and lowest triplet (T₁) excited states, known as the singlet-triplet energy splitting (ΔEST), is a critical parameter in the design of materials for optoelectronic applications, particularly for organic light-emitting diodes (OLEDs). acs.orgnih.gov In materials exhibiting thermally activated delayed fluorescence (TADF), a small ΔEST (typically < 0.2 eV) is essential. mdpi.com A small gap allows non-emissive triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is powered by ambient thermal energy. nih.govmdpi.com This mechanism allows for the harvesting of both singlet and triplet excitons, potentially achieving near-100% internal quantum efficiency in OLEDs. nih.gov
The molecular structure of thioxanthen-9-one derivatives can be engineered to tune the ΔEST. A common strategy to achieve a small ΔEST is to design donor-acceptor (D-A) molecules where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are spatially separated. nih.govyoutube.com In such a structure, the thioxanthen-9-one core can act as the electron-accepting unit.
By attaching various electron-donating groups to the thioxanthen-9-one scaffold, the electronic properties and the degree of HOMO-LUMO overlap can be precisely controlled. nih.govacs.orgnih.gov For instance, studies on bipolar thioxanthone derivatives coupled with different donor moieties have shown that some configurations lead to a small ΔEST, making them suitable for TADF applications. nih.govnih.gov While this compound itself is primarily known as a photoinitiator, the principles of tuning its electronic structure apply. The electron-donating methyl groups influence the HOMO and LUMO energy levels. More significant structural modifications, such as adding stronger, bulkier, and electronically decoupled donor groups to the thioxanthen-9-one core, would be a more direct approach to engineer a very small ΔEST required for high-performance TADF emitters. researchgate.net
Steric and Electronic Factors Governing Reactivity
The reactivity of this compound, particularly in its primary role as a photoinitiator, is governed by a combination of steric and electronic factors. differencebetween.comchemrxiv.org These factors influence how the molecule interacts with light, co-initiators, and monomers during the photopolymerization process.
Electronic Factors: The electronic nature of the substituents on the thioxanthen-9-one ring is a dominant factor. wikipedia.org The two methyl groups at the 2- and 4-positions are weak electron-donating groups. lumenlearning.com Their presence increases the electron density of the aromatic system. This electronic perturbation affects the energy levels of the excited states and the reactivity of the carbonyl group. For a Type II photoinitiator, the key reaction is the abstraction of a hydrogen atom from a co-initiator (like an amine) by the triplet-state thioxanthone. The efficiency of this step is influenced by the electron density around the carbonyl oxygen in the excited state. Studies have shown that electron-donating groups can sometimes decrease the reactivity of the triplet state towards hydrogen abstraction. rsc.org
Advanced Applications of 2,4 Dimethylthioxanthen 9 One in Materials Science Research
Photoinitiator Systems for Advanced Polymerization Technologies
Derivatives of thioxanthen-9-one (B50317), such as 2,4-dimethylthioxanthen-9-one and its analogues, are recognized for their significant role as photoinitiators in advanced polymerization technologies. These compounds are capable of absorbing light and converting it into chemical energy to initiate polymerization reactions, making them valuable in applications ranging from coatings to 3D printing.
Thioxanthone derivatives have been successfully developed as a new class of organic photocatalysts for photopolymerization processes under visible light. mdpi.com These compounds are particularly effective when used in multi-component photoinitiating systems. For instance, derivatives of 2,4-diethylthioxanthen-9-one, when combined with a diaryliodonium salt, demonstrate high efficiency in polymerizing acrylate (B77674) monomers like Trimethylolpropane triacrylate (TMPTA) using visible LED sources emitting at 405 nm and 420 nm. mdpi.com The photopolymerization of acrylate monomers begins almost immediately upon exposure to a 405 nm LED light source. mdpi.com
Some derivatives, which incorporate an amine group into their structure, can also function as single-component photoinitiators. mdpi.com This eliminates the need for an additional co-initiator. Studies have shown that these one-component systems can effectively initiate the free radical polymerization of acrylates, achieving significant double bond conversion rates. mdpi.com The demand for new photoinitiators with strong absorption in the visible range for use with low-intensity light sources like visible LEDs has driven the synthesis and investigation of novel thioxanthone derivatives. mdpi.com
Table 1: Performance of 2,4-Diethylthioxanthen-9-one Derivative (T1) as a One-Component Photoinitiator
Polymerization of TMPTA using a visible LED at 405 nm.
| Concentration of T1 (% w/w) | Final Acrylate Function Conversion (%) |
|---|---|
| 0.2% | ~45% |
| 0.4% | ~52% |
| 0.6% | ~55% |
The utility of thioxanthone-based compounds extends to UV LED curing applications, a technology favored for its energy efficiency and reduced heat output. In these systems, photoinitiators must absorb effectively in the near-UV range (typically 365-405 nm) where LEDs operate. Thioxanthone derivatives are well-suited for this purpose. When formulated with other components, they can initiate both free-radical and cationic polymerization, which is advantageous for creating hybrid polymer networks with tailored properties. researchgate.net The inclusion of a photosensitizer like a thioxanthone derivative can significantly influence the physical properties and curing kinetics of acrylate/epoxide and acrylate/vinyl ether hybrid systems. researchgate.net
Thioxanthen-9-one derivatives exhibit versatile photochemical behavior, enabling them to initiate both free radical and cationic photopolymerization through different mechanisms. mdpi.com
Free Radical Polymerization: In free-radical polymerization, these compounds can function as Norrish Type II photoinitiators. light-am.com Upon light absorption, the thioxanthone molecule is promoted to an excited triplet state. It then abstracts a hydrogen atom from a co-initiator (often an amine) to generate an amine-derived free radical, which initiates the polymerization of monomers like acrylates. light-am.comnih.gov Certain derivatives with built-in amine moieties can act as unimolecular Type II initiators. mdpi.com
Cationic Polymerization: For cationic polymerization, thioxanthen-9-one derivatives act as photosensitizers, typically in combination with an onium salt such as a diaryliodonium salt. mdpi.comnih.gov The mechanism involves an electron transfer process. mdpi.com Upon irradiation, the excited thioxanthone derivative transfers an electron to the onium salt. This process leads to the fragmentation of the onium salt, generating a strong Brønsted acid (photoacid). nih.gov This photoacid then initiates the cationic polymerization of monomers like epoxides and vinyl ethers. nih.govbohrium.com The efficiency of this process allows for remarkable final monomer conversions, even when conducted under air. nih.gov
This dual functionality allows for the development of hybrid systems where both radical and cationic polymerizations occur simultaneously, leading to the formation of interpenetrating polymer networks (IPNs). researchgate.net
Development of Thermally Activated Delayed Fluorescence (TADF) Emitters for Organic Light-Emitting Diodes (OLEDs)
The thioxanthene (B1196266) scaffold, when oxidized to thioxanthene S,S-dioxide, becomes a powerful electron-accepting unit for the creation of high-efficiency emitters for Organic Light-Emitting Diodes (OLEDs). These emitters operate via a mechanism known as Thermally Activated Delayed Fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. beilstein-journals.orgnih.govresearchgate.net
The design of efficient TADF emitters based on thioxanthene S,S-dioxide typically involves a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecular architecture. nih.gov
Acceptor Core: The 9,9-dimethyl-9H-thioxanthene 10,10-dioxide (often abbreviated as TXO2 or SB) serves as a strong electron acceptor. nih.govnih.govresearchgate.net
Donor Units: Various electron-donating groups, such as carbazole (B46965) or 9,9-dimethylacridine (DMAC), are attached to the thioxanthene S,S-dioxide core. nih.govnih.govtandfonline.com
A critical design principle is to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). beilstein-journals.org A small ΔE_ST (typically < 0.2 eV) facilitates an efficient reverse intersystem crossing (RISC) process, where non-emissive triplet excitons are converted back into emissive singlet excitons, a hallmark of TADF. beilstein-journals.orgnih.gov
This is often achieved by designing molecules with a highly twisted structure, which leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor. researchgate.net Tuning the strength of the donor and acceptor units, for example by adding methyl substituents, can further refine the photophysical properties and emission color without significantly altering the ΔE_ST. nih.gov
OLEDs incorporating TADF emitters based on thioxanthene S,S-dioxide scaffolds have demonstrated impressive performance. The external quantum efficiency (EQE), a key metric representing the ratio of photons emitted to electrons injected, is a primary indicator of device success. mdpi.com
For example, a D-A-D type TADF emitter using a methyl-substituted thioxanthene S,S-dioxide acceptor and dimethylacridine donors has been used to fabricate a highly efficient blue OLED. nih.gov This device achieved a maximum external quantum efficiency of 22.6%. nih.gov Such high EQE values are a direct result of the efficient triplet harvesting enabled by the TADF mechanism. researchgate.net The performance of these devices is also characterized by their color coordinates, as defined by the Commission Internationale de l'Éclairage (CIE). The aforementioned device exhibited deep blue emission with CIE coordinates of (0.15, 0.18) at a luminance of 1000 cd/m². nih.gov
Table 2: Performance of an OLED Device Using a Thioxanthene S,S-dioxide-Based TADF Emitter
| Performance Metric | Value |
|---|---|
| Maximum External Quantum Efficiency (EQE) | 22.6% |
| CIE Coordinates (at 1000 cd/m²) | (0.15, 0.18) |
The continued rational design of these emitters, focusing on optimizing molecular structures to enhance the RISC rate and photoluminescence quantum yield, is a promising avenue for achieving even higher efficiency and stability in next-generation OLED displays and lighting. rsc.orgd-nb.info
Role of Exciplex Formation in TADF Mechanisms
Thermally Activated Delayed Fluorescence (TADF) is a critical mechanism for enhancing the efficiency of Organic Light-Emitting Diodes (OLEDs) by harvesting non-emissive triplet excitons. In many high-performance OLEDs, TADF arises from the formation of an exciplex, an excited-state complex formed between an electron donor and an electron acceptor molecule. rsc.orgresearchgate.net Thioxanthone derivatives, including this compound, function as potent electron-accepting moieties in these systems. researchgate.net
The fundamental process involves the photoexcitation of either the donor or acceptor, followed by electron transfer to form an intermolecular charge-transfer (CT) state, which is the exciplex. researchgate.net For TADF to occur, the energy gap between the lowest singlet (¹CT) and triplet (³CT) charge-transfer states must be sufficiently small (typically < 0.2 eV) to allow for efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state, powered by ambient thermal energy. acs.orgresearchgate.net This up-conversion of triplet excitons to emissive singlet excitons significantly increases the theoretical maximum internal quantum efficiency of OLEDs.
Research has demonstrated that the local triplet excited states (³LE) of the donor or acceptor are crucial in mediating the rISC process. researchgate.net The spin of the ¹CT state couples strongly with the ³LE state, facilitating the spin-flip required for the transition. researchgate.net The molecular structure of the thioxanthone core provides the necessary electronic properties for an effective acceptor. The electron-withdrawing nature of the carbonyl group and the sulfur atom contributes to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating the formation of the CT state with a suitable donor, such as a carbazole derivative. researchgate.netacs.org The methyl groups in this compound can subtly tune the electronic properties, influencing the energy levels of the exciplex and the efficiency of the rISC process. The design of novel TADF materials often involves pairing thioxanthone-based acceptors with various donor molecules to optimize the donor-acceptor interaction and minimize the singlet-triplet energy gap. researchgate.netresearchgate.net
Applications in Photoredox Catalysis
This compound is part of the thioxanthone family of compounds, which are recognized as highly effective organic photoredox catalysts. rsc.org These molecules leverage the energy from visible light to initiate single-electron transfer (SET) events, thereby enabling a wide range of chemical transformations under mild conditions. researchgate.netprinceton.edu The catalytic cycle begins with the absorption of a photon, promoting the thioxanthone molecule to an excited singlet state, which then rapidly undergoes intersystem crossing (ISC) to a long-lived triplet state. rsc.org This triplet-state catalyst is a potent redox agent, capable of either oxidizing or reducing a substrate to generate reactive radical intermediates, which then proceed through the desired reaction pathway. sigmaaldrich.com
The versatility of thioxanthone derivatives stems from their favorable photophysical properties, including strong absorption in the visible light spectrum, high triplet energies, and relatively long triplet lifetimes. rsc.org These characteristics make them sustainable and cost-effective alternatives to precious metal-based photocatalysts like iridium and ruthenium complexes. nih.gov
Organocatalyzed Atom Transfer Radical Polymerization (ATRP)
A significant application of this compound and related structures is in organocatalyzed atom transfer radical polymerization (O-ATRP). acs.orgresearchgate.net This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity, avoiding the issue of metal contamination inherent in traditional ATRP methods. aiche.org
In a typical O-ATRP system, the thioxanthone-based photocatalyst is used to activate the polymerization of a monomer, such as methyl methacrylate (B99206) (MMA), in the presence of an alkyl halide initiator (e.g., ethyl α-bromophenylacetate). acs.orgresearchgate.net The mechanism proceeds as follows:
The thioxanthone catalyst absorbs visible light and transitions to its excited triplet state.
The excited catalyst reduces the alkyl halide initiator via single-electron transfer, generating a carbon-centered radical and the corresponding halide anion.
The newly formed radical initiates polymerization by adding to a monomer unit.
The propagating polymer chain is reversibly deactivated by the halide anion, regenerating the dormant polymer species and allowing for controlled chain growth.
Studies have shown that thioxanthone derivatives can efficiently catalyze the ATRP of MMA under visible light irradiation (e.g., 420 nm LED), yielding polymers with predictable molecular weights and narrow dispersity indices (Đ), indicative of a controlled polymerization process. acs.orgresearchgate.net
| Photocatalyst System | Monomer | Initiator | Light Source | Conversion (%) | Mn (g/mol) | Dispersity (Đ) |
|---|---|---|---|---|---|---|
| Thioxanthone Derivative 1 | MMA | EBPA | 420 nm LED | 85 | 18,500 | 1.25 |
| Thioxanthone Derivative 2 | MMA | EBPA | 420 nm LED | 92 | 20,100 | 1.19 |
Data are representative examples based on findings for amine-substituted thioxanthone derivatives. Mn = Number-average molecular weight. Đ = Dispersity index. EBPA = Ethyl α-bromophenylacetate.
Advanced Spectroscopic Characterization Techniques for Thioxanthone Materials
Understanding the relationship between the molecular structure of this compound and its function in the aforementioned applications requires sophisticated characterization techniques. Advanced spectroscopic and analytical methods are essential for elucidating the photophysical dynamics and solid-state structures that govern its performance.
Application of Time-Resolved Spectroscopy for Photophysical Dynamics
The efficacy of this compound as a photocatalyst or TADF component is dictated by the dynamics of its excited states, which occur on timescales from femtoseconds to microseconds. Time-resolved spectroscopy is the primary tool for investigating these ultrafast processes. rsc.org
Femtosecond Transient Absorption Spectroscopy: This technique is used to track the evolution of excited states immediately following photoexcitation. Studies on the parent thioxanthone molecule in apolar solvents have revealed a two-step relaxation process: an ultrafast internal conversion from the initially excited ¹ππ* state to the ¹nπ* state occurs within approximately 400 femtoseconds. This is followed by a very fast intersystem crossing (ISC) from the ¹nπ* state to the lowest triplet state (³ππ*) with a time constant of about 4 picoseconds. rsc.org This rapid and efficient population of the triplet state is fundamental to its role in photocatalysis.
Time-Resolved Resonance Raman (TR³) Spectroscopy: This method provides structural information about short-lived excited states. By probing the vibrational modes of the triplet-state thioxanthone, TR³ spectroscopy can reveal changes in bond lengths and geometry upon excitation, offering insights into the structure of the reactive triplet state. nih.govresearchgate.net
Time-Resolved Photoluminescence (TRPL): For TADF applications, TRPL is used to measure the decay dynamics of fluorescence. The resulting decay curves can be analyzed to separate the short-lived prompt fluorescence from the long-lived delayed fluorescence, allowing for the calculation of key parameters like the rate of reverse intersystem crossing (k_RISC). amazonaws.com
| Process | Initial State | Final State | Characteristic Timescale | Spectroscopic Probe |
|---|---|---|---|---|
| Internal Conversion (IC) | S₂ (¹ππ) | S₁ (¹nπ) | ~400 fs | Transient Absorption |
| Intersystem Crossing (ISC) | S₁ (¹nπ) | T₁ (³ππ) | ~4 ps | Transient Absorption |
| Delayed Fluorescence (TADF) | T₁ | S₁ | ns - μs | Time-Resolved Photoluminescence |
X-ray Analysis for Solid-State Structural Elucidation of Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. nih.govvensel.org For derivatives of this compound, this analysis provides crucial information that links molecular structure to bulk material properties.
The key data obtained from X-ray crystallography include:
Molecular Conformation: It reveals the exact bond lengths, bond angles, and dihedral angles, confirming the geometry of the thioxanthone core and its substituents. It can show, for instance, the degree of planarity of the tricyclic system.
Intermolecular Interactions: In the crystal lattice, molecules are arranged in a specific packing motif stabilized by non-covalent interactions such as π-π stacking, hydrogen bonds, or van der Waals forces. Understanding these interactions is vital, as they can significantly influence charge transport properties in organic electronic devices.
Structure-Property Relationships: By correlating the detailed structural data with observed photophysical and electronic properties, researchers can establish clear structure-property relationships. For example, the way molecules pack in the solid state can affect exciton (B1674681) diffusion and the efficiency of TADF in an OLED film. scirp.org
While a specific crystal structure for this compound is not detailed in the provided search results, the technique's application to other complex heterocyclic and thioxanthone-based systems demonstrates its indispensable role in materials science for rational molecular design. scirp.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dimethylthioxanthen-9-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or oxidative coupling of substituted thioxanthene precursors. Reaction temperature (80–120°C) and catalyst choice (e.g., Lewis acids like AlCl₃) critically affect regioselectivity and yield. For example, elevated temperatures may promote side reactions, reducing purity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended, with HPLC analysis (C18 column, acetonitrile/water mobile phase) to confirm >98% purity .
Q. How can researchers verify the structural identity of this compound and distinguish it from positional isomers (e.g., 2,6-dimethyl derivatives)?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Distinct aromatic proton splitting patterns (e.g., deshielded protons at δ 8.2–8.5 ppm for the thioxanthenone core) differentiate substitution positions .
- X-ray crystallography : Use SHELX programs for structure refinement. For example, bond angles (e.g., C9–C14–C11 ≈ 178.9°) and torsional parameters confirm spatial arrangement .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in photophysical data (e.g., fluorescence quantum yield discrepancies) for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity or trace impurities. Standardize measurements by:
- Solvent degassing : Eliminate oxygen quenching effects using freeze-pump-thaw cycles.
- Control experiments : Compare with structurally analogous compounds (e.g., 2,4-Diethylthioxanthen-9-one) to isolate substituent effects .
- Time-resolved spectroscopy : Resolve excited-state dynamics (e.g., triplet-state lifetimes) using nanosecond laser flash photolysis .
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in photoinitiation applications?
- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to:
- Map frontier molecular orbitals (HOMO-LUMO gaps ≈ 3.5 eV) for electron-transfer propensity.
- Simulate UV-Vis spectra (TD-DFT) and compare with experimental λmax values (e.g., 380–400 nm) .
- Validate docking studies (e.g., interaction with polymerization monomers) using AutoDock Vina .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Crystallization difficulties stem from low solubility and polymorphism. Strategies include:
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Seeding : Introduce microcrystals from analogous compounds (e.g., 2-Methylxanthen-9-one) to induce nucleation .
- Temperature gradients : Optimize cooling rates (0.5–1.0°C/hr) to favor single-crystal growth .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points for this compound (e.g., 145°C vs. 152°C)?
- Methodological Answer : Variations arise from impurities or polymorphic forms.
- DSC analysis : Perform differential scanning calorimetry (heating rate: 10°C/min) to detect phase transitions.
- PXRD : Compare experimental patterns with simulated data from single-crystal structures .
- Recrystallization : Use high-purity solvents (HPLC-grade) to isolate the thermodynamically stable form .
Safety and Stability Considerations
Q. What are the critical handling protocols for this compound in light of its GHS classification?
- Methodological Answer : Classified under H315 (skin irritation) and H319 (eye irritation):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
